1-(Heptan-2-YL)piperidine
Overview
Description
1-(Heptan-2-YL)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a heptane chain attached to the second carbon of the piperidine ring. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and pharmacological properties .
Scientific Research Applications
1-(Heptan-2-YL)piperidine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperidine derivatives have shown potential as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . The compound’s versatility makes it valuable for drug discovery and development .
Mechanism of Action
Piperine and piperidine are the two major alkaloids extracted from black pepper (Piper nigrum). They regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Preparation Methods
The synthesis of 1-(Heptan-2-YL)piperidine can be achieved through various synthetic routes. One common method involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another approach is the cyclization of primary amines with diols catalyzed by iridium complexes . Industrial production methods often utilize continuous flow reactions and microwave irradiation to achieve efficient and scalable synthesis .
Chemical Reactions Analysis
1-(Heptan-2-YL)piperidine undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include palladium-catalyzed hydrogenation, rhodium-catalyzed hydroaminations, and iron-catalyzed thermodynamic equilibration . Major products formed from these reactions include substituted piperidines, piperidinones, and other heterocyclic compounds .
Comparison with Similar Compounds
1-(Heptan-2-YL)piperidine can be compared with other similar compounds, such as:
Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with antiproliferative and antimetastatic effects.
Matrine: A piperidine derivative with anticancer and antiviral activities.
Berberine: A piperidine alkaloid with antimicrobial and antidiabetic properties.
The uniqueness of this compound lies in its specific heptane substitution, which may confer distinct pharmacological properties and applications compared to other piperidine derivatives .
Properties
IUPAC Name |
1-heptan-2-ylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N/c1-3-4-6-9-12(2)13-10-7-5-8-11-13/h12H,3-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICFBGAAUGIFGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)N1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566138 | |
Record name | 1-(Heptan-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150617-75-7 | |
Record name | 1-(Heptan-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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